![molecular formula C24H27FINO4 B13895628 tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)
tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a benzyloxy group, a fluoro substituent, and an iodine atom. The spirocyclic framework is a key structural motif in medicinal chemistry, often associated with enhanced biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach is to construct the spirocyclic core through a series of cyclization reactions
Cyclization: The spirocyclic core can be formed via intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The fluoro and iodo substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the iodo group can yield azide or thiol derivatives.
Scientific Research Applications
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activity and applications in medicinal chemistry, due to its unique spiro structure that combines a benzofuran and piperidine moiety. The presence of a tert-butyl group, a benzyloxy substituent, and halogen atoms (fluorine and iodine) enhance its reactivity and biological properties.
Chemical Properties
This compound has a molecular formula of C24H27FINO4 and a molecular weight of 539.39 g/mol. Key functional groups contribute to its chemical reactivity, making it suitable for modification to enhance biological activity or synthesize analogs for further study.
Synthesis
The synthesis of this compound typically involves multiple steps with careful control of reaction conditions to ensure high yields and purity.
Potential Applications
The unique structure of this compound lends itself to various applications:
- Medicinal Chemistry : Its complex structure and functional groups make it a candidate for developing new therapeutic agents.
- Drug Discovery : It can be used as a building block in synthesizing compound libraries for high-throughput screening.
- Chemical Biology : It can be employed as a probe to study biological processes and interactions.
Interaction Studies
Interaction studies involving this compound focus on:
- Protein Binding : Identifying target proteins and understanding binding affinities.
- Enzyme Inhibition : Evaluating its potential to inhibit specific enzymes.
- Cellular Uptake : Investigating how it is absorbed and distributed within cells.
These studies are critical for advancing the compound's development into therapeutic agents.
Comparison with Similar Compounds
The unique combination of functional groups and spiro configuration in this compound distinguishes it from similar compounds, potentially leading to novel therapeutic applications.
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-butyl 5-bromo-spiro[benzofuran] | Contains bromine instead of iodine | Antimicrobial |
spiro[3,7-dihydro-furo[2,3-g][1,4]benzodioxine] | Lacks piperidine moiety | Antitumor |
1'-(tert-butoxycarbonyl)-2H-spiro[benzofuran] | Different substituents | Neuropharmacological effects |
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoro and iodo substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-benzyloxy-4-fluoro-7-chloro-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: Similar structure but with a chlorine substituent instead of iodine.
tert-Butyl 6-benzyloxy-4-fluoro-7-bromo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: Similar structure but with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine substituent in tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate imparts unique reactivity and electronic properties compared to its chloro and bromo analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions. This can lead to differences in biological activity and selectivity, making the iodine-containing compound a valuable tool for research and development.
Biological Activity
Chemical Identity
- IUPAC Name : tert-butyl 6-(benzyloxy)-4-fluoro-7-iodo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
- CAS Number : 2940935-64-6
- Molecular Formula : C24H27FINO4
- Molecular Weight : 539.39 g/mol
- Purity : 95% .
This compound is a complex organic molecule characterized by its unique spiro structure, which integrates both benzofuran and piperidine moieties. The presence of fluorine and iodine atoms suggests potential biological activity, particularly in medicinal chemistry.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, derivatives of thiosemicarbazones have shown effectiveness against various viruses, including the Dengue virus. While specific research on tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate is limited, its structural analogs suggest potential antiviral mechanisms through inhibition of viral proteases or interference with viral replication processes .
Cytotoxicity and Anticancer Potential
The biological evaluation of structurally related compounds has revealed significant cytotoxic effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, thiosemicarbazone derivatives have demonstrated nanomolar IC50 values in cytotoxic assays, indicating a strong potential for anticancer applications . Although direct studies on the cytotoxicity of this compound are not available, its structural components may confer similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies conducted on related molecules. Key factors influencing activity include:
- Substituent Effects : The presence of halogens (like fluorine and iodine) can enhance lipophilicity and improve membrane permeability.
- Functional Groups : The benzyloxy group may facilitate interactions with biological targets through hydrogen bonding or π–π stacking interactions.
Case Studies
- Thiosemicarbazone Derivatives : A study highlighted how certain thiosemicarbazone derivatives exhibited strong antiviral activity against the West Nile virus protease. This suggests that similar compounds might be effective against other viral targets due to their structural similarities .
- Cytotoxicity Studies : Research into various thiosemicarbazone complexes revealed that modifications in their structure significantly impacted their cytotoxic profiles. Compounds with specific substitutions showed enhanced anticancer activity, emphasizing the importance of structural design in drug development .
Data Table
Properties
Molecular Formula |
C24H27FINO4 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-7-iodo-6-phenylmethoxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H27FINO4/c1-23(2,3)31-22(28)27-11-9-24(10-12-27)15-30-21-19(24)17(25)13-18(20(21)26)29-14-16-7-5-4-6-8-16/h4-8,13H,9-12,14-15H2,1-3H3 |
InChI Key |
GDPKVMFWNFGUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C(C(=CC(=C23)F)OCC4=CC=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.